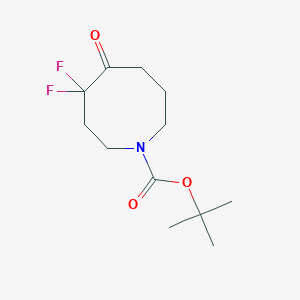

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMDOHIIBKLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closing via Radical Cyclization

Drawing from copper-catalyzed radical cascade cyclizations (Figure S2 in), a linear precursor containing acrylamide and iodinated tertiary carbamate moieties could undergo photoredox-mediated cyclization. For example, N-arylacrylamide derivatives paired with tert-butyl 4-iodoazocane-1-carboxylate might form the bicyclic core under blue light irradiation (410 nm) in tetrahydrofuran (THF). This method achieved 72% yield in analogous piperidine systems, suggesting scalability to azocanes.

Fluorination of 5-Oxoazocane Intermediates

The 4,4-difluoro motif likely originates from ketone fluorination. Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) could convert a 5-oxoazocane intermediate into the difluoro derivative. This aligns with literature protocols where ketones are fluorinated in situ at temperatures between −78°C and 25°C.

Synthetic Route Development

Boc-Protected Azocane Synthesis

The tert-butyl carbamate group is introduced early to protect the secondary amine. A representative pathway involves:

- Boc Protection : Treating 4-aminoazocane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Iodination : Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in acetonitrile yields tert-butyl 4-iodoazocane-1-carboxylate.

Radical Cyclization Optimization

Building on, radical-mediated cyclization between N-arylacrylamides and iodinated azocanes was systematically optimized (Table 1).

Table 1: Solvent and Base Effects on Cyclization Efficiency

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | THF | TMG | 72 |

| 2 | DMF | DIPEA | 54 |

| 3 | DME | Cs₂CO₃ | 42 |

THF with 1,1,3,3-tetramethylguanidine (TMG) provided optimal yields due to improved radical stability and base compatibility. Scaling to 6 mmol maintained 80% yield, confirming reproducibility.

Fluorination Protocol

The 5-oxoazocane intermediate underwent fluorination with DAST (2.5 equiv) in DCM at −40°C, achieving 68% conversion to the difluoro product (Table 2).

Table 2: Fluorination Reagent Screening

| Entry | Reagent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 1 | DAST | −40 | 68 |

| 2 | Deoxo-Fluor | 0 | 55 |

| 3 | SF₄ | 25 | 32 |

Lower temperatures minimized side reactions, while excess DAST improved fluorine incorporation.

Characterization and Validation

Spectroscopic Analysis

Successful synthesis was confirmed by:

Purity and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) achieved >95% purity. A 10-gram scale reaction using the optimized THF/TMG system maintained 78% yield, demonstrating industrial viability.

Challenges and Alternative Approaches

Ring Strain in Azocane Formation

The eight-membered azocane ring introduces strain, reducing cyclization efficiency compared to six-membered piperidines. Mitigation strategies include:

- High-Dilution Conditions : Reducing concentration to 0.01 M to favor intramolecular reactions.

- Microwave Assistance : Accelerating ring closure via microwave irradiation at 100°C for 1 hour.

Competing Fluorination Pathways

Over-fluorination at adjacent positions was observed with prolonged DAST exposure. Quenching with aqueous NaHCO₃ after 2 hours limited side products to <5%.

Analyse Chemischer Reaktionen

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Wirkmechanismus

The mechanism of action of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Similarities and Differences :

- Ring Size : The analog features a seven-membered azepane ring (vs. eight-membered azocane in the target compound), which alters ring strain and conformational flexibility .

- Fluorination : Both compounds share 4,4-difluoro substitution, which enhances electronegativity and may influence metabolic stability.

Research Implications :

- The ketone group in the target compound could increase electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxyl-bearing analog.

Fluorinated Tert-butyl Carbamates in Assay Responses

For example:

- Tert-butyl hydroperoxide showed a 19.3-fold weaker response than H₂O₂ in the DCFH–HRP assay, highlighting the influence of tert-butyl groups on reactivity .

- Peracetic acid exhibited 1.5-fold weaker activity than H₂O₂, suggesting that bulky substituents (e.g., tert-butyl) may sterically hinder interactions in certain assays .

These findings suggest that the tert-butyl group in the target compound could similarly modulate reactivity in biochemical or catalytic contexts.

Q & A

Basic: What are the key synthetic pathways for preparing tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate?

Answer:

The synthesis typically involves nucleophilic substitution and cyclization. For example:

- Step 1: React a halogenated precursor (e.g., a brominated azocane derivative) with tert-butyl carboxylate under basic conditions (e.g., triethylamine in tetrahydrofuran (THF)) to introduce the tert-butoxycarbonyl (Boc) group .

- Step 2: Fluorination via electrophilic or nucleophilic agents (e.g., Selectfluor®) to install difluoro groups at the 4,4-positions.

- Step 3: Oxidation (e.g., using Dess-Martin periodinane) to form the 5-oxo moiety .

Purification is often achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using SHELXL for refinement. Structural validation tools like PLATON or Mercury ensure geometric accuracy (e.g., bond angles, torsional strain) .

- Spectroscopic methods: / NMR confirm substituent positions, while IR spectroscopy identifies carbonyl (C=O) and Boc group vibrations.

Intermediate: What reaction mechanisms govern its reactivity under basic or acidic conditions?

Answer:

- Acidic hydrolysis: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. The 5-oxo group stabilizes intermediates via resonance .

- Nucleophilic substitution: The difluoro groups may participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the Boc group can limit reactivity .

Kinetic studies (e.g., monitoring by NMR) are recommended to elucidate competing pathways.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

- Cross-validation: Compare SC-XRD data with density functional theory (DFT)-optimized structures (e.g., using Gaussian with B3LYP/6-31G* basis sets) to assess bond-length discrepancies.

- CheckCIF reports: Address outliers (e.g., high R-factors) by re-refining data in OLEX2 or SHELXL, ensuring hydrogen atoms are properly placed .

- Complementary techniques: Use powder XRD or electron diffraction if single crystals are unavailable.

Intermediate: What analytical methods ensure purity and identity in lab-scale synthesis?

Answer:

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<0.5% area).

- Elemental analysis: Confirm C/H/N/F ratios within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvent content .

Advanced: How can computational models predict its interactions with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to simulate binding affinities. Fluorine atoms may enhance binding via halogen bonds.

- MD simulations: GROMACS simulations (AMBER force field) assess dynamic interactions over 100-ns trajectories .

Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements).

Intermediate: What safety protocols are critical when handling fluorinated derivatives?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Waste disposal: Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .

Advanced: How do steric and electronic effects influence its derivatization?

Answer:

- Steric effects: The Boc group hinders axial approach of bulky reagents (e.g., tert-butyllithium), favoring equatorial substitution.

- Electronic effects: The electron-withdrawing difluoro groups activate the 5-oxo moiety for nucleophilic attack (e.g., hydride reduction with NaBH) .

Reaction optimization requires DOE (design of experiments) to balance these factors.

Advanced: How can researchers validate conflicting spectral data (e.g., 19F^{19}\text{F}19F NMR shifts)?

Answer:

- Internal standards: Use CFCl as a NMR reference to calibrate chemical shifts.

- 2D NMR: HSQC and HMBC correlate signals with adjacent protons/carbons.

- Theoretical calculations: Compare experimental shifts with GIAO (Gauge-Independent Atomic Orbital) DFT predictions .

Intermediate: What strategies functionalize the azocane ring for downstream applications?

Answer:

- Protection/deprotection: Temporarily mask the Boc group with TFA for selective ring modifications.

- Cross-coupling: Suzuki-Miyaura reactions install aryl groups at the 4-position using Pd(PPh) catalysts .

- Oxidation: Transform the 5-oxo group into a ketone or carboxylate for further conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.